molecular formula C10H9IO B14075937 5-Iodo-2-tetralone

5-Iodo-2-tetralone

Cat. No.: B14075937
M. Wt: 272.08 g/mol
InChI Key: XIRJTYLQODKKOW-UHFFFAOYSA-N
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Description

5-iodo-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones It is characterized by the presence of an iodine atom at the 5th position and a ketone group at the 2nd position of the naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-3,4-dihydronaphthalen-2(1H)-one typically involves the iodination of 3,4-dihydronaphthalen-2(1H)-one. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar iodination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-iodo-3,4-dihydronaphthalen-2(1H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents such as ethanol or ether.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Substitution: Derivatives with different functional groups replacing the iodine atom.

    Reduction: 5-iodo-3,4-dihydronaphthalen-2-ol.

    Oxidation: 5-iodo-3,4-dihydronaphthalen-2-carboxylic acid.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Exploration of its pharmacological properties for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-iodo-3,4-dihydronaphthalen-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and the ketone group can play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-3,4-dihydronaphthalen-2(1H)-one
  • 5-chloro-3,4-dihydronaphthalen-2(1H)-one
  • 5-fluoro-3,4-dihydronaphthalen-2(1H)-one

Comparison

Compared to its halogenated analogs, 5-iodo-3,4-dihydronaphthalen-2(1H)-one may exhibit different reactivity and properties due to the larger size and higher polarizability of the iodine atom. This can influence its chemical behavior, such as its ability to undergo substitution reactions or its interaction with biological targets.

Properties

Molecular Formula

C10H9IO

Molecular Weight

272.08 g/mol

IUPAC Name

5-iodo-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C10H9IO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-3H,4-6H2

InChI Key

XIRJTYLQODKKOW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1=O)C=CC=C2I

Origin of Product

United States

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